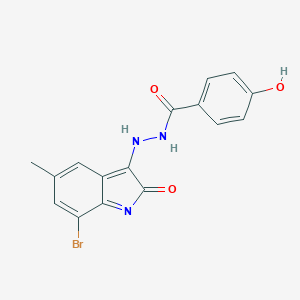![molecular formula C19H30O3 B228342 10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol CAS No. 14474-06-7](/img/structure/B228342.png)
10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol, also known as triol, is a steroidal compound that has been the focus of scientific research for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Triol has been shown to activate the estrogen receptor and the androgen receptor, which may contribute to its anticancer effects. Triol has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which may contribute to its cardiovascular and metabolic effects.
Biochemical and Physiological Effects
Triol has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, 10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol has been shown to induce cell cycle arrest and apoptosis, and to inhibit angiogenesis and metastasis. In cardiovascular cells, 10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol has been shown to improve endothelial function, reduce inflammation and oxidative stress, and inhibit smooth muscle cell proliferation. In neurological cells, 10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol has been shown to have neuroprotective effects, to improve synaptic plasticity, and to enhance memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triol has several advantages for lab experiments, including its ease of synthesis, stability, and availability. However, 10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol also has some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetics. In addition, 10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol may have off-target effects on other signaling pathways, which may complicate the interpretation of experimental results.
Direcciones Futuras
Future research on 10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol may focus on several directions, including the optimization of its chemical structure for improved potency and selectivity, the development of novel delivery systems for improved bioavailability and pharmacokinetics, and the investigation of its potential therapeutic applications in other fields of medicine, such as metabolic disorders and autoimmune diseases. In addition, future research may also explore the mechanisms of action of 10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol in more detail, and identify the downstream targets of its signaling pathways for better understanding of its biological effects.
Métodos De Síntesis
Triol can be synthesized from dehydroepiandrosterone (DHEA) through a series of chemical reactions. The synthesis involves the reduction of the double bond in the A-ring of DHEA, followed by the introduction of a hydroxyl group at the 3-position and the reduction of the keto group at the 17-position. The resulting compound is 10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol.
Aplicaciones Científicas De Investigación
Triol has been studied for its potential therapeutic applications in various fields of medicine, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, 10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol has been shown to inhibit the growth of breast cancer cells and to induce apoptosis in prostate cancer cells. In cardiovascular research, 10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol has been shown to improve endothelial function and to reduce atherosclerosis. In neurological research, 10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol has been shown to have neuroprotective effects and to improve cognitive function.
Propiedades
Número CAS |
14474-06-7 |
|---|---|
Fórmula molecular |
C19H30O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-17,20-22H,4-10H2,1-2H3 |
Clave InChI |
GUGSXATYPSGVAY-UHFFFAOYSA-N |
SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(C4O)O)C)O |
SMILES canónico |
CC12CCC(CC1=CCC3C2CCC4(C3CC(C4O)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one](/img/structure/B228287.png)
![methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228288.png)
![[4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B228289.png)

![N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228293.png)
![5-[Methyl(4-methylphenyl)amino]-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228301.png)
![Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-](/img/structure/B228313.png)
![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide](/img/structure/B228315.png)
![N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228316.png)
![4-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B228319.png)
![N-[4-acetyl-5-(6-nitro-1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228321.png)
![N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide](/img/structure/B228323.png)
